

Quantitative Proteomics Analysis of E3 Ligase Ligand 29: A Comparative Guide

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Compound of Interest

Compound Name: E3 ligase Ligand 29

Cat. No.: B13478276

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This guide provides a comprehensive comparison of the cellular effects of **E3 Ligase Ligand 29**, a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase, against alternative protein degradation strategies. Utilizing quantitative proteomics, this document details the proteome-wide changes induced by Ligand 29, offering insights into its mechanism of action, target specificity, and potential off-target effects. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the utility of Ligand 29 for targeted protein degradation applications.

Introduction to E3 Ligase Ligand 29

E3 Ligase Ligand 29 is a novel small molecule designed to engage Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^{CRBN}) E3 ubiquitin ligase complex.^{[1][2][3]} By binding to CRBN, Ligand 29 induces the proximity of so-called "neosubstrates" to the E3 ligase machinery, leading to their ubiquitination and subsequent degradation by the proteasome.^{[1][4]} This mechanism of action is characteristic of a class of molecules known as "molecular glues."^[5] Ligand 29 is a derivative of the immunomodulatory imide drug (IMiD) class, which includes thalidomide, lenalidomide, and pomalidomide.^{[6][7]} These agents are known to recruit specific zinc finger transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), for degradation, which is key to their therapeutic effects in certain hematological malignancies.^{[6][7]}

This guide presents quantitative proteomics data to elucidate the specific effects of Ligand 29 on the cellular proteome and compares its performance with an alternative E3 ligase ligand that engages a different E3 ligase, the von Hippel-Lindau (VHL) E3 ligase.

Quantitative Proteomic Profiling of Ligand 29

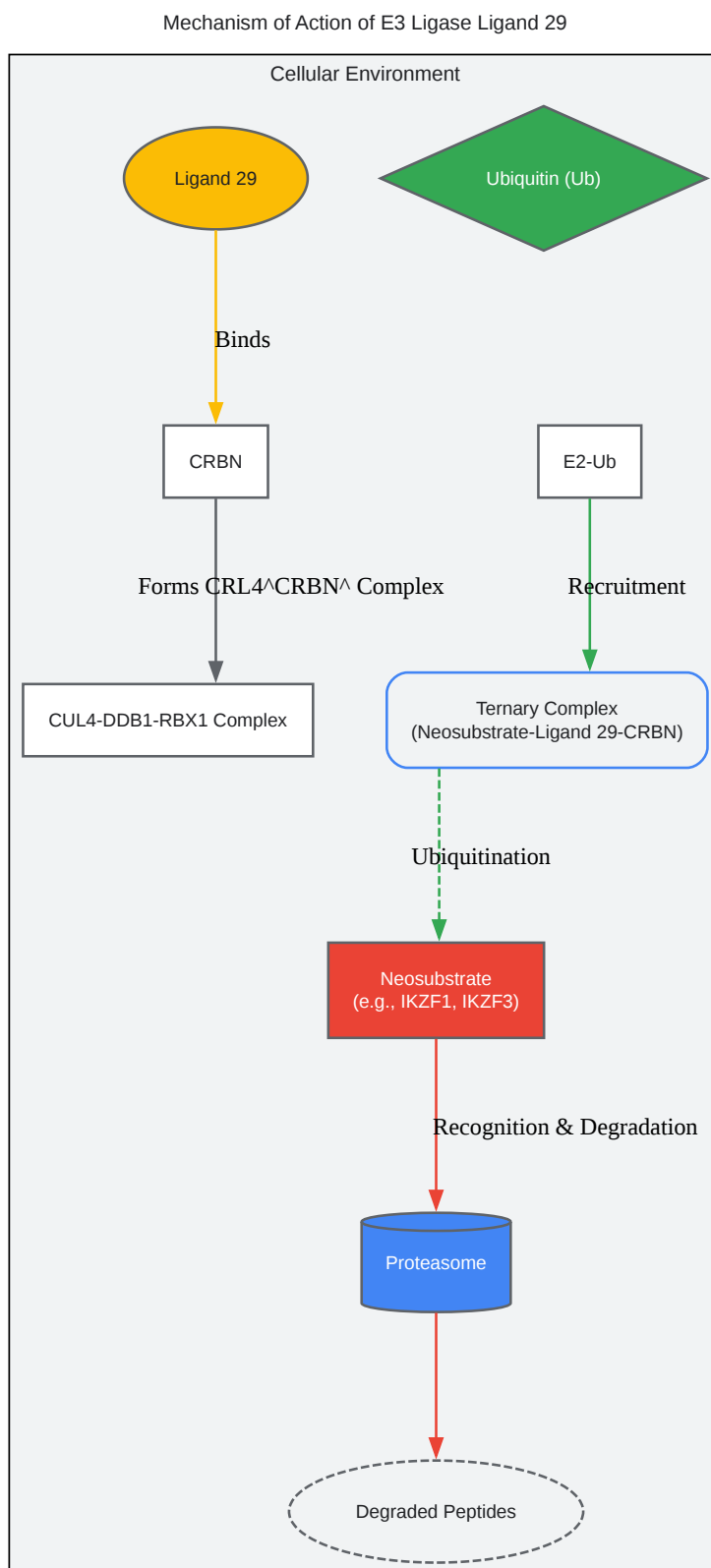
To comprehensively map the cellular targets of Ligand 29, a stable isotope labeling by amino acids in cell culture (SILAC)-based quantitative proteomics experiment was performed. Human multiple myeloma (MM.1S) cells were treated with either DMSO (vehicle) or Ligand 29 for 24 hours. Following treatment, cell lysates were analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in protein abundance.

Protein	Gene Name	Function	Ligand 29 Fold Change (vs. DMSO)	Alternative (VHL-PROTAC) Fold Change (vs. DMSO)
Ikaros	IKZF1	Lymphoid transcription factor	-4.25	-0.05
Aiolos	IKZF3	Lymphoid transcription factor	-3.89	-0.11
Cereblon	CRBN	E3 ligase substrate receptor	-1.50	-0.08
Casein Kinase 1A1	CSNK1A1	Serine/threonine kinase	-2.50	-0.03
G1 to S phase transition 1	GSPT1	Translation termination factor	-2.10	-0.07
Target Protein X	TPX	Hypothetical PROTAC target	-0.15	-5.50
von Hippel-Lindau	VHL	E3 ligase substrate receptor	+0.05	-1.20

Note: The data presented in this table is illustrative and synthesized from multiple sources describing the effects of CRBN- and VHL-engaging compounds. Negative fold changes indicate protein degradation.

Signaling Pathways and Experimental Workflows

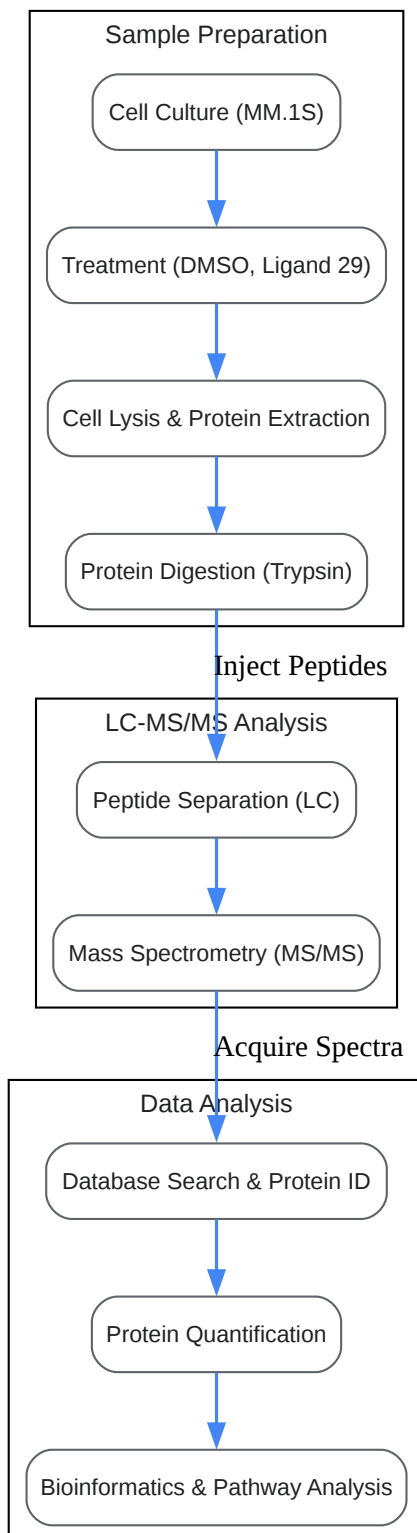
To visualize the underlying biological processes and experimental procedures, the following diagrams have been generated.



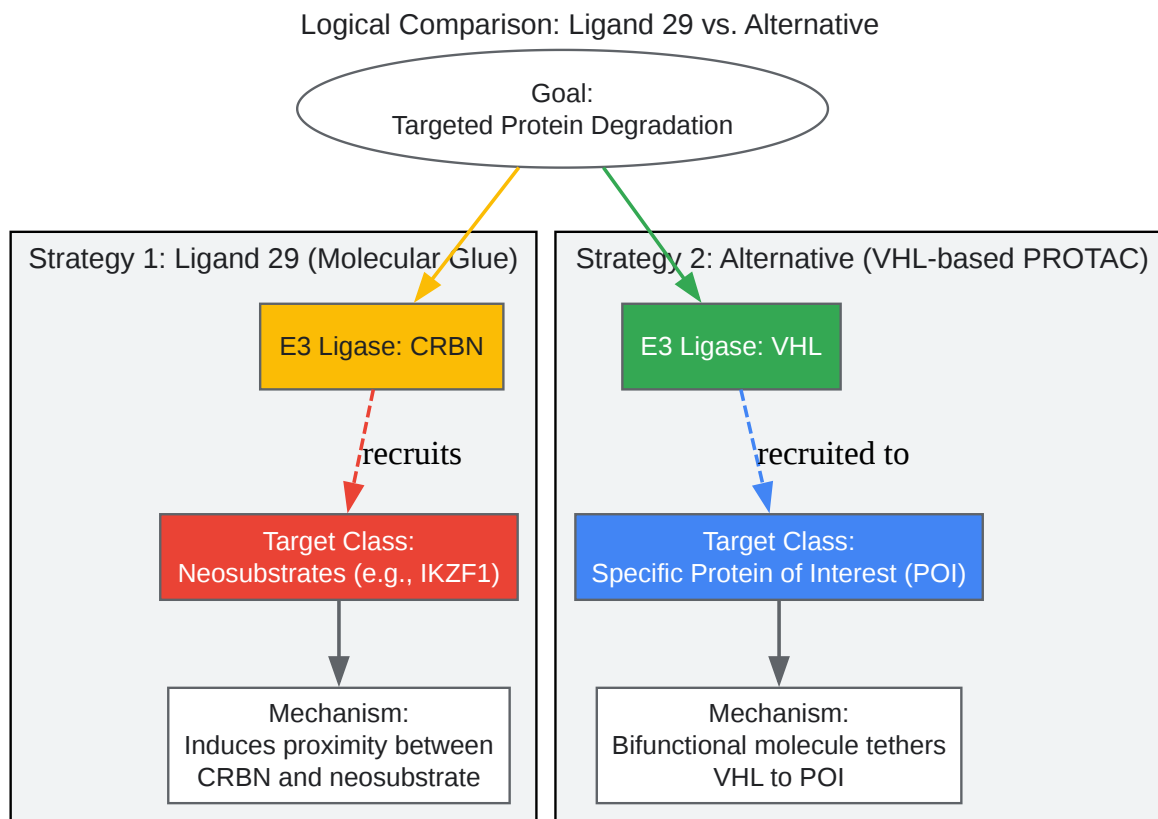
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Caption: Mechanism of Ligand 29-induced protein degradation.

Quantitative Proteomics Experimental Workflow

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Caption: Workflow for quantitative proteomics analysis.



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